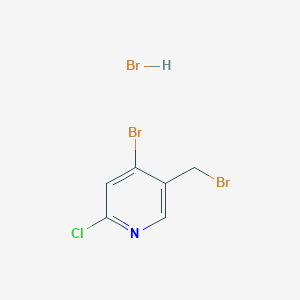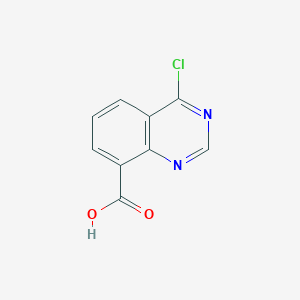
2-(1-piperazinyl)-5-propylPyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperazinyl)-5-propylPyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazine and pyrimidine rings in its structure makes it a versatile scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperazinyl)-5-propylPyrimidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions to form the desired piperazine ring . Another method includes the use of the Ugi reaction, which is a multicomponent reaction that can efficiently construct the piperazine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperazinyl)-5-propylPyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine or pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Piperazinyl)-5-propylPyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-piperazinyl)-5-propylPyrimidine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities . Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative known for its use as a metabolite of buspirone.
3-(Piperazin-1-yl)-1,2-benzothiazole:
Uniqueness
2-(1-Piperazinyl)-5-propylPyrimidine is unique due to the presence of both the piperazine and pyrimidine rings, which confer distinct chemical and biological properties. The propyl group further enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable scaffold for drug development.
Propiedades
Fórmula molecular |
C11H18N4 |
|---|---|
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-5-propylpyrimidine |
InChI |
InChI=1S/C11H18N4/c1-2-3-10-8-13-11(14-9-10)15-6-4-12-5-7-15/h8-9,12H,2-7H2,1H3 |
Clave InChI |
NIEMXEGZIKRNLY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(N=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


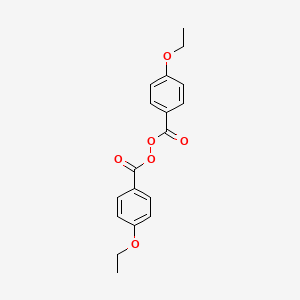
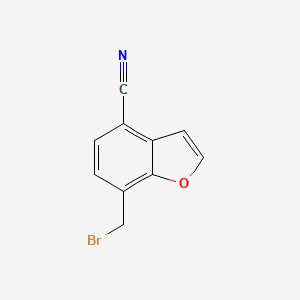
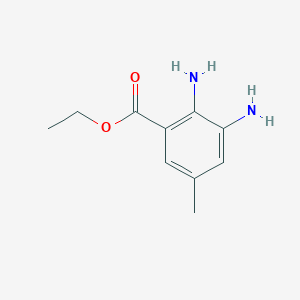
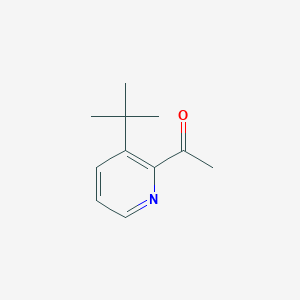
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
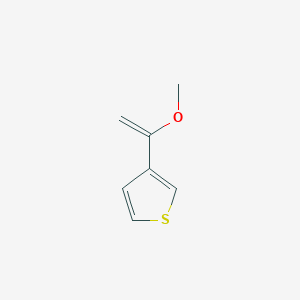
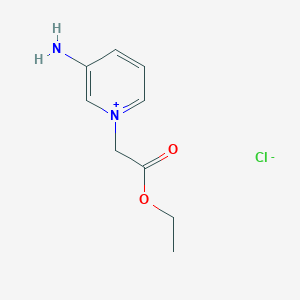
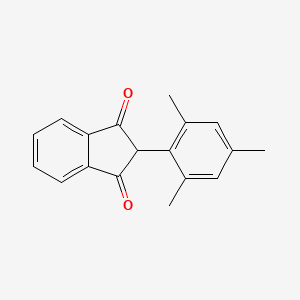
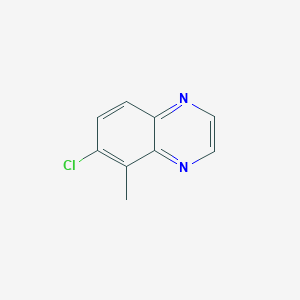

![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
